molecular formula C21H21NO3 B5569648 1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol

1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol

Cat. No.: B5569648
M. Wt: 335.4 g/mol
InChI Key: IZFFDMDBFDHSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol is a synthetic compound with potential applications in scientific research. This compound, also known as MBP, is a selective agonist of the μ-opioid receptor and has been shown to have analgesic effects in animal studies. In

Scientific Research Applications

Solubility and Material Selection for Organic Electronics

The solubility properties of organic materials in various solvents are critical for the fabrication of organic electronic devices. Research has shown the effectiveness of selecting solvents based on cohesive energy densities for optimizing the solubility of organic semiconductors, which is pivotal for achieving high power conversion efficiencies in organic photovoltaics. This approach can be applied to optimize the processing conditions for materials structurally related to 1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol, enhancing device performance through better morphology control (Walker et al., 2011).

Hetero-Association Studies in Solution Chemistry

The interactions between unsaturated alcohols and pyridine in benzene have been explored through 1H NMR titration methods, revealing insights into the association constants and the effects of molecular structure on these interactions. Such studies provide foundational knowledge for understanding the solvation and association behaviors of complex organic molecules, including those similar to this compound, which can influence their physical properties and reactivity in various solvents (Lomas, 2012).

New Coumarin Derivatives Synthesis for Antimicrobial Application

The synthesis of new coumarin derivatives showcases the potential of utilizing complex organic molecules for developing antimicrobial agents. This research avenue demonstrates how structural modifications, such as those in benzofuran derivatives, can lead to compounds with significant biological activities, offering a path for the development of new therapeutic agents based on the structural framework of this compound (Al-Haiza et al., 2003).

Advanced Organometallic Syntheses

Research into the reactions of β-enamino carbonyl compounds with enones in the presence of manganese(III) acetate has led to the formation of benzofuran derivatives under solvent-free conditions. This highlights the potential for creating complex organic molecules through organometallic chemistry, providing insights into synthetic strategies that could be applied to molecules similar to this compound for the development of new materials or biologically active compounds (Liu et al., 2012).

Properties

IUPAC Name

[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-14-5-3-4-6-18(14)21(24)9-10-22(13-21)20(23)16-7-8-19-17(12-16)11-15(2)25-19/h3-8,11-12,24H,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFFDMDBFDHSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCN(C2)C(=O)C3=CC4=C(C=C3)OC(=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.